Cas no 306736-16-3 (4-(azepane-1-sulfonyl)-N-4-(4-ethylphenyl)-1,3-thiazol-2-ylbenzamide)

4-(Azepane-1-sulfonyl)-N-4-(4-ethylphenyl)-1,3-thiazol-2-ylbenzamide is a synthetic organic compound featuring a benzamide core linked to a thiazole moiety and an azepane sulfonyl group. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibition or receptor modulation due to its sulfonamide and heterocyclic functionalities. The ethylphenyl substitution enhances lipophilicity, potentially improving membrane permeability. Its well-defined molecular architecture allows for precise structure-activity relationship studies. The compound’s stability under physiological conditions and synthetic accessibility make it a candidate for further pharmacological exploration. Analytical characterization confirms high purity, supporting its use in targeted research applications.
4-(azepane-1-sulfonyl)-N-4-(4-ethylphenyl)-1,3-thiazol-2-ylbenzamide structure
306736-16-3 structure
Product Name:4-(azepane-1-sulfonyl)-N-4-(4-ethylphenyl)-1,3-thiazol-2-ylbenzamide
CAS No:306736-16-3
MF:C24H27N3O3S2
MW:469.619483232498
CID:6363548
PubChem ID:1184750
Update Time:2025-06-22

4-(azepane-1-sulfonyl)-N-4-(4-ethylphenyl)-1,3-thiazol-2-ylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 4-(azepane-1-sulfonyl)-N-4-(4-ethylphenyl)-1,3-thiazol-2-ylbenzamide
    • 4-(azepan-1-ylsulfonyl)-N-(4-(4-ethylphenyl)thiazol-2-yl)benzamide
    • Benzamide, N-[4-(4-ethylphenyl)-2-thiazolyl]-4-[(hexahydro-1H-azepin-1-yl)sulfonyl]-
    • 306736-16-3
    • Z28965183
    • AKOS001014001
    • AB00673038-01
    • F1015-0391
    • 4-(azepan-1-ylsulfonyl)-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide
    • Oprea1_795000
    • 4-(AZEPANE-1-SULFONYL)-N-[4-(4-ETHYLPHENYL)-1,3-THIAZOL-2-YL]BENZAMIDE
    • Inchi: 1S/C24H27N3O3S2/c1-2-18-7-9-19(10-8-18)22-17-31-24(25-22)26-23(28)20-11-13-21(14-12-20)32(29,30)27-15-5-3-4-6-16-27/h7-14,17H,2-6,15-16H2,1H3,(H,25,26,28)
    • InChI Key: KBAWETKTIGTYQD-UHFFFAOYSA-N
    • SMILES: C(NC1=NC(C2=CC=C(CC)C=C2)=CS1)(=O)C1=CC=C(S(N2CCCCCC2)(=O)=O)C=C1

Computed Properties

  • Exact Mass: 469.14938408g/mol
  • Monoisotopic Mass: 469.14938408g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 6
  • Complexity: 703
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 116Ų

Experimental Properties

  • Density: 1.296±0.06 g/cm3(Predicted)
  • pka: 6.59±0.50(Predicted)

4-(azepane-1-sulfonyl)-N-4-(4-ethylphenyl)-1,3-thiazol-2-ylbenzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1015-0391-2μmol
4-(azepane-1-sulfonyl)-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide
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Additional information on 4-(azepane-1-sulfonyl)-N-4-(4-ethylphenyl)-1,3-thiazol-2-ylbenzamide

Professional Introduction to Compound with CAS No. 306736-16-3 and Product Name: 4-(azepane-1-sulfonyl)-N-4-(4-ethylphenyl)-1,3-thiazol-2-ylbenzamide

The compound identified by the CAS number 306736-16-3 and the product name 4-(azepane-1-sulfonyl)-N-4-(4-ethylphenyl)-1,3-thiazol-2-ylbenzamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of multiple pharmacophoric moieties, including an azepane-1-sulfonyl group and a 1,3-thiazol-2-yl benzamide moiety, suggests a multifaceted interaction with biological targets, making it a promising candidate for further investigation.

In recent years, the development of novel heterocyclic compounds has been a focal point in the pharmaceutical industry. The azepane scaffold, known for its favorable pharmacokinetic properties and structural versatility, has been extensively explored in the design of bioactive molecules. The incorporation of a sulfonyl group at the 1-position of azepane enhances the compound's solubility and binding affinity, which are critical parameters for drug efficacy. Similarly, the 1,3-thiazole ring is a well-documented pharmacophore in medicinal chemistry, exhibiting antimicrobial, anti-inflammatory, and anticancer properties. The combination of these structural elements in 4-(azepane-1-sulfonyl)-N-4-(4-ethylphenyl)-1,3-thiazol-2-ylbenzamide positions it as a versatile tool for exploring new therapeutic avenues.

Recent studies have highlighted the importance of structure-based drug design in optimizing molecular interactions with biological targets. The 4-(azepane-1-sulfonyl)-N-4-(4-ethylphenyl)-1,3-thiazol-2-ylbenzamide molecule exhibits a unique conformation that may facilitate binding to specific enzymes or receptors. Computational modeling studies have indicated that this compound can adopt multiple stable poses within the active site of target proteins, suggesting high binding affinity and selectivity. Such characteristics are essential for minimizing side effects and improving therapeutic outcomes.

The 4-(azepane-1-sulfonyl) moiety plays a crucial role in modulating the electronic properties of the molecule. Sulfonyl groups are known to enhance hydrophilicity and improve metabolic stability, which are critical factors in drug development. Additionally, the presence of an N-substituent at position 4 further diversifies the chemical space and allows for fine-tuning of pharmacological properties. The 4-(ethylphenyl) group introduces lipophilicity and may influence membrane permeability, contributing to better oral bioavailability.

Current research in medicinal chemistry emphasizes the need for innovative approaches to combat emerging diseases and address unmet medical needs. The 1,3-thiazol-2-ylbenzamide moiety in this compound has shown promise in preclinical studies as a scaffold for developing novel therapeutics. Its ability to interact with various biological pathways makes it a valuable asset in drug discovery programs targeting neurological disorders, infectious diseases, and chronic conditions. The structural complexity of 4-(azepane-1-sulfonyl)-N-4-(4-ethylphenyl)-1,3-thiazol-2-ylbenzamide underscores its potential as a lead compound for further derivatization and optimization.

In conclusion, the compound with CAS No. 306736-16-3 and product name 4-(azepane-1-sulfonyl)-N-4-(4-ethylphenyl)-1,3-thiazol-2-ylenzamide represents a significant contribution to pharmaceutical chemistry. Its unique structural features and demonstrated biological activity make it a compelling candidate for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in shaping the future of medicine.

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